molecular formula C11H13FO2 B1611377 Ethyl 3-(2-fluorophenyl)propanoate CAS No. 39856-89-8

Ethyl 3-(2-fluorophenyl)propanoate

Cat. No. B1611377
CAS RN: 39856-89-8
M. Wt: 196.22 g/mol
InChI Key: XZVQFYQJXPVOMI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.21800 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-fluorophenyl)propanoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact mass is 196.09000 .


Physical And Chemical Properties Analysis

Ethyl 3-(2-fluorophenyl)propanoate has a density of 1.093g/cm3 . It has a boiling point of 247.523ºC at 760 mmHg . The flash point is 100.536ºC .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, has two polymorphic forms. These forms are characterized using spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopy methods like infrared, Raman, UV-visible, and fluorescence spectroscopy (Vogt et al., 2013).

Organic Synthesis and Catalysis

Ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, related to Ethyl 3-(2-fluorophenyl)propanoate, undergo electroreductive radical cyclization catalyzed by nickel(I) in carbon cathodes in dimethylformamide. This process forms cyclic compounds with potential applications in organic synthesis (Esteves et al., 2005).

Chemical Transformations

Ethyl α-cyano-β-(p-fluorophenyl)-β-(2-furyl)propionate, similar in structure to Ethyl 3-(2-fluorophenyl)propanoate, undergoes various chemical transformations, including deethoxycarbonylation and reduction to form other compounds with potential use in chemical research (Arutyunyan et al., 2006).

Supramolecular Assembly in Crystal Structures

Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate demonstrates the formation of three-dimensional supramolecular networks in crystal structures. These networks are governed by hydrogen bonds and π⋯π stacking interactions, which play an essential role in stabilizing molecular conformation and self-assembly processes (Matos et al., 2016).

Synthesis of Amino Acids Derivatives

Ethyl 3-(3-aminophenyl)propanoate, structurally related to Ethyl 3-(2-fluorophenyl)propanoate, is synthesized using a tandem Knoevenagel condensation/alkylidene reduction process. This synthesis approach is significant in the preparation of amino acids derivatives (Nagel et al., 2011).

Non-Hydrogen Bond Type Interactions

Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, structurally related, exhibits an unusual C⋯π interaction of non-hydrogen bond type, as rationalized by ab initio computations. This interaction is rare and significant for understanding molecular interactions (Zhang et al., 2012).

Biocatalysis in Organic Synthesis

Ethyl 3-aryl-3-oxopropanoates, including 2-fluorophenyl variants, are reduced enantioselectively to alcohols by fungi like Rhizopus arrhizus. This biocatalytic process is essential in organic synthesis for producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).

Molecular Structure and Crystallography

(E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, a molecule similar in structure, shows planar molecular conformation except for the ethyl group. Understanding its crystal structure contributes to the knowledge of molecular geometry and interactions (Kang, 2011).

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQFYQJXPVOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564961
Record name Ethyl 3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-fluorophenyl)propanoate

CAS RN

39856-89-8
Record name Ethyl 3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-fluorocinnamate (29.25 g, 0.176 mol) and platinum oxide hydrate (0.25, EM Scientific) in 95% ethanol (150 mL) was placed on a Parr hydrogenation apparatus and shaken under 2-4 atm at hydrogen pressure. After the appropriate amount of hydrogen was consumed, the catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give 29.39 g (99%) of crude ethyl 3-(2-fluorophenyl)propionate. This material was used without further purification.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Houghton, M Voyle, R Price - Journal of organometallic chemistry, 1983 - Elsevier
When treated with potassium t-butoxide in dimethyl sulphoxide the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent a rapid intramolecular nucleophilic …
Number of citations: 25 www.sciencedirect.com

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